(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Catalog No.
S8554791
CAS No.
67019-15-2
M.F
C61H81F3N14O15
M. Wt
1307.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2R)-1-...

CAS Number

67019-15-2

Product Name

(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

IUPAC Name

N-[1-[2-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

Molecular Formula

C61H81F3N14O15

Molecular Weight

1307.4 g/mol

InChI

InChI=1S/C59H80N14O13.C2HF3O2/c1-34(2)28-41(51(79)66-40(16-9-25-63-59(61)62)57(85)72-26-10-17-46(72)55(83)64-32-48(60)76)67-52(80)42(29-35-12-5-3-6-13-35)68-53(81)43(30-37-19-21-38(75)22-20-37)69-54(82)45(33-74)71-56(84)47-18-11-27-73(47)58(86)44(31-36-14-7-4-8-15-36)70-50(78)39-23-24-49(77)65-39;3-2(4,5)1(6)7/h3-8,12-15,19-22,34,39-47,74-75H,9-11,16-18,23-33H2,1-2H3,(H2,60,76)(H,64,83)(H,65,77)(H,66,79)(H,67,80)(H,68,81)(H,69,82)(H,70,78)(H,71,84)(H4,61,62,63);(H,6,7)

InChI Key

JVWPNNBBBYMTBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)C6CCC(=O)N6.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CO)NC(=O)[C@@H]4CCCN4C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCC(=O)N6.C(=O)(C(F)(F)F)O

The compound (2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide; 2,2,2-trifluoroacetic acid is a complex organic molecule characterized by multiple chiral centers and functional groups. Its intricate structure suggests potential for significant biological activity, particularly in medicinal chemistry. The presence of various amino acid residues and functional moieties implies that this compound may interact with biological systems in multifaceted ways.

Involving this compound are likely to include:

  • Hydrolysis Reactions: The presence of amide bonds makes it susceptible to hydrolysis, which can lead to the release of amino acids or other fragments.
  • Group Transfer Reactions: The compound may participate in group transfer reactions where functional groups are exchanged, particularly in enzyme-mediated processes.
  • Oxidation-Reduction Reactions: Depending on the specific functional groups present, it might undergo oxidation or reduction, impacting its biological activity and stability

    The biological activity of this compound can be predicted using computational methods such as the PASS (Prediction of Activity Spectra for Substances) program, which analyzes structure–activity relationships. This compound may exhibit a range of pharmacological effects, potentially including:

    • Antimicrobial activity
    • Anticancer properties
    • Neuroprotective effects

    The unique arrangement of its functional groups may enable it to interact with various biological targets, influencing cellular pathways and processes .

Synthesis of this compound likely involves multi-step organic synthesis techniques, including:

  • Peptide Coupling: Utilizing coupling reagents to form peptide bonds between amino acids.
  • Chiral Resolution: Employing methods such as chromatography to isolate specific stereoisomers.
  • Protecting Group Strategies: Using protecting groups for functional groups during synthesis to prevent undesired reactions.

Given its complexity, synthetic routes would need to be carefully optimized for yield and purity .

This compound may have several applications in:

  • Pharmaceutical Development: As a potential drug candidate targeting specific diseases.
  • Biotechnology: In the development of biologically active peptides or proteins.
  • Research: As a tool in biochemical studies to understand enzyme interactions or metabolic pathways.

Its diverse functionalities suggest utility across various fields of science and technology .

Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as:

  • Molecular Docking: To predict binding affinity with target proteins.
  • In Vitro Assays: To assess biological activity against cell lines or isolated enzymes.
  • High-throughput Screening: To evaluate a large number of compounds for desired biological effects.

These studies help elucidate the mechanism of action and potential therapeutic uses of the compound .

Similar Compounds

Several compounds share structural similarities with this complex molecule, including:

Compound NameStructural FeaturesUnique Attributes
2-Methyl-6-phenyletinylpyridineContains a pyridine ring and phenyl groupKnown for its neuroprotective effects
Cyclosporin ACyclic peptide with immunosuppressive propertiesUnique cyclic structure enhances binding specificity
LopinavirContains multiple chiral centers and aromatic ringsAntiviral agent used in HIV treatment

These compounds highlight the diversity in structure and function within similar chemical families, emphasizing the unique attributes of the original compound .

Hydrogen Bond Acceptor Count

19

Hydrogen Bond Donor Count

14

Exact Mass

1306.59579242 g/mol

Monoisotopic Mass

1306.59579242 g/mol

Heavy Atom Count

93

Dates

Last modified: 07-27-2023

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